Methyl (2S,3R)-2,3-Epoxypentanoate
Description
Methyl (2S,3R)-2,3-Epoxypentanoate is a chiral epoxide ester characterized by a five-carbon chain with an epoxide group at the 2,3-position and a methyl ester moiety at the terminal carboxyl group. Its stereochemistry—(2S,3R)—confers distinct reactivity and selectivity in synthetic applications, particularly in asymmetric catalysis and pharmaceutical intermediates. The compound’s strained epoxide ring makes it a valuable electrophile in ring-opening reactions, enabling access to complex polyfunctional molecules.
Properties
CAS No. |
188922-95-4 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
methyl (2S,3R)-3-ethyloxirane-2-carboxylate |
InChI |
InChI=1S/C6H10O3/c1-3-4-5(9-4)6(7)8-2/h4-5H,3H2,1-2H3/t4-,5+/m1/s1 |
InChI Key |
XPJCQVYFLWIOSH-UHNVWZDZSA-N |
SMILES |
CCC1C(O1)C(=O)OC |
Isomeric SMILES |
CC[C@@H]1[C@H](O1)C(=O)OC |
Canonical SMILES |
CCC1C(O1)C(=O)OC |
Synonyms |
D-threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-, methyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
Methyl (S)-4,5-Epoxypentanoate
- Epoxide Position : The epoxide group is at the 4,5-position, making it a positional isomer of the target compound.
- Stereochemistry : The (S)-configuration at C4 contrasts with the (2S,3R) stereochemistry of the target compound, leading to divergent reactivity in enantioselective reactions.
- Synthesis: Synthesized via chemo-enzymatic routes from levoglucosenone, leveraging lipase-mediated resolution to achieve high enantiomeric excess .
- Applications : Used to synthesize (S)-Dairy Lactone, a flavoring agent, highlighting its utility in agrochemical and fragrance industries.
Methyl (2S,3S)-2-Isocyanato-3-methyl-pentanoate
- Functional Groups : Contains an isocyanato group (-NCO) instead of an epoxide, altering its reactivity toward nucleophiles.
- Stereochemistry : The (2S,3S)-configuration distinguishes it from the (2S,3R) target compound, impacting its chiral recognition in polymer or drug synthesis.
- Synthesis : Produced via multi-step processes involving isocyanate introduction, with industrial-scale capabilities reported by specialty chemical manufacturers .
Ethyl (S)-3-(Oxiran-2-yl)propanoate
- Epoxide Position: Features an oxirane (epoxide) ring at the 3-position of a propanoate backbone.
- Stereochemistry: (S)-configuration at C3 enables asymmetric ring-opening reactions, though its shorter carbon chain limits applications in long-chain lactone synthesis compared to pentanoate derivatives .
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